molecular formula C14H18N2O4 B13197294 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13197294
M. Wt: 278.30 g/mol
InChI Key: JYQPFIWYAFDUBB-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring, an amino group, and a nitrophenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentanone, 3-nitrobenzaldehyde, and ammonia.

    Step 1 - Formation of Intermediate: Cyclopentanone reacts with 3-nitrobenzaldehyde in the presence of a base to form an intermediate compound.

    Step 2 - Amination: The intermediate undergoes amination with ammonia to introduce the amino group.

    Step 3 - Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a different position of the nitro group.

    1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the cyclopentane ring and the nitrophenyl group provides distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-9-12(14(13(17)18)6-1-2-7-14)10-4-3-5-11(8-10)16(19)20/h3-5,8,12H,1-2,6-7,9,15H2,(H,17,18)

InChI Key

JYQPFIWYAFDUBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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